molecular formula C10H4Cl2F3N B11849980 2,3-Dichloro-6-(trifluoromethyl)quinoline

2,3-Dichloro-6-(trifluoromethyl)quinoline

Cat. No.: B11849980
M. Wt: 266.04 g/mol
InChI Key: YZYWQPUJEMBIFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the reaction of 2,3,4,5,7,8-hexafluoro-4-quinolinthiole with dimethylacetylenedicarboxylate (DMAD) to yield the desired quinoline derivative .

Industrial Production Methods: Industrial production methods often involve multi-step reactions with specific conditions to ensure high yield and purity. For instance, the preparation of 2,6-Dichloro-4-trifluoromethyl aniline involves the use of p-chloro trifluoromethyl benzene, powdered iron, and anhydrous ferric chloride under controlled temperatures .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinoline derivatives .

Scientific Research Applications

2,3-Dichloro-6-(trifluoromethyl)quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits antibacterial and antiviral activities, making it a candidate for drug development.

    Medicine: It is explored for its potential use in treating diseases such as malaria and cancer.

    Industry: The compound is used in the production of liquid crystals and dyes

Mechanism of Action

The mechanism by which 2,3-Dichloro-6-(trifluoromethyl)quinoline exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. The compound’s antiviral properties are linked to its ability to interfere with viral replication processes .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 2,3-Dichloro-6-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both chlorine and trifluoromethyl groups enhances its stability and makes it a versatile intermediate in various synthetic applications .

Properties

Molecular Formula

C10H4Cl2F3N

Molecular Weight

266.04 g/mol

IUPAC Name

2,3-dichloro-6-(trifluoromethyl)quinoline

InChI

InChI=1S/C10H4Cl2F3N/c11-7-4-5-3-6(10(13,14)15)1-2-8(5)16-9(7)12/h1-4H

InChI Key

YZYWQPUJEMBIFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1C(F)(F)F)Cl)Cl

Origin of Product

United States

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